1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of sodium methoxide or organic superbase, which results in both cis and trans isomeric structural units .
Industrial Production Methods: Industrial production of this compound typically involves controlled ring-opening polymerization under specific conditions to ensure high yield and purity. The stereochemistry of the alicyclic structures can be regulated by varying the polymerization conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyesters with superior mechanical and thermal properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique properties. The stereochemistry of the alicyclic structures plays a significant role in determining the polymer’s properties, which can be regulated by varying the polymerization conditions .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used in drug discovery projects.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Known for its use in various chemical reactions and industrial applications.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with unique properties and applications.
Uniqueness: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one stands out due to its specific structure and reactivity, which allows for the synthesis of polyesters with superior mechanical and thermal properties. Its ability to undergo ring-opening polymerization under various conditions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3 |
InChI Key |
LXTUZAQFOHSOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.